

# Interpreting the Mass Spectrum of 3-(4-hydroxyphenyl)benzaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 4-(3-Formylphenyl)phenol

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This guide provides a comparative analysis of the mass spectrum of 3-(4-hydroxyphenyl)benzaldehyde against related aromatic aldehydes. The interpretation is based on established fragmentation patterns for aldehydes and aromatic compounds, offering a predictive guide for researchers. All data is supported by detailed experimental protocols and visualized fragmentation pathways.

## Comparative Analysis of Key Fragments

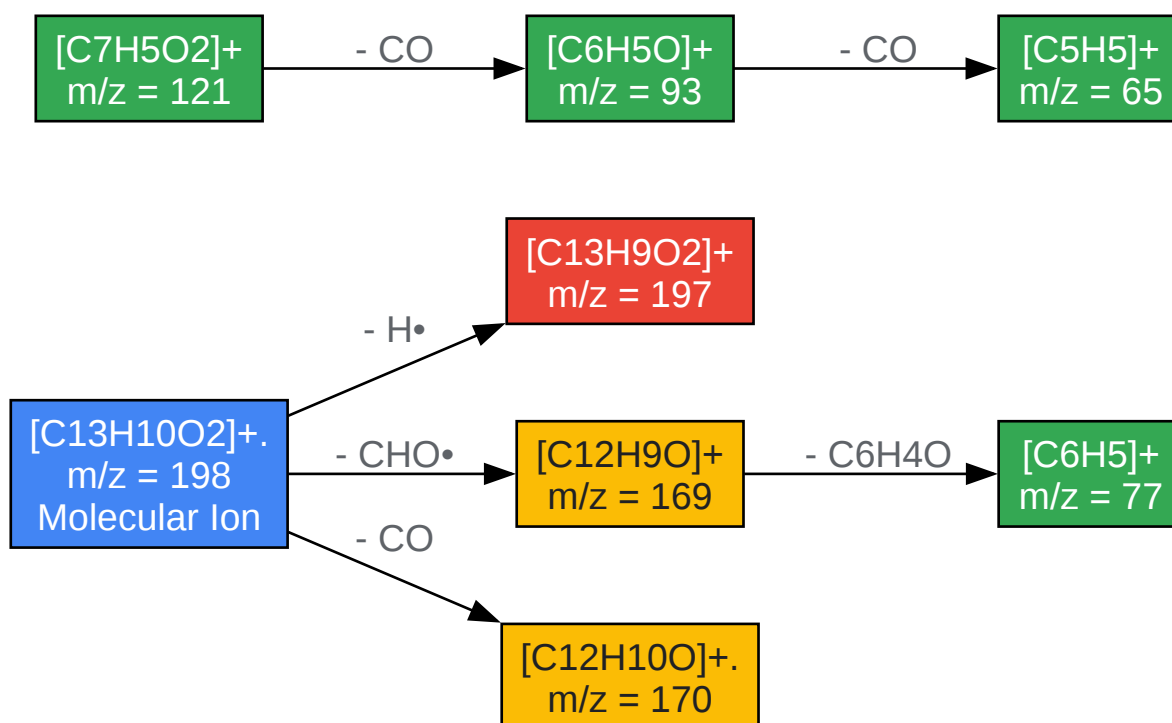
The mass spectrum of an organic molecule provides a fingerprint based on its fragmentation pattern upon ionization. For 3-(4-hydroxyphenyl)benzaldehyde, the molecular ion peak ( $M^+$ ) is expected at a mass-to-charge ratio ( $m/z$ ) corresponding to its molecular weight. Key fragmentation pathways common to aromatic aldehydes include the loss of a hydrogen atom ( $M-1$ ), the formyl group ( $M-29$ ), and carbon monoxide ( $M-28$ ). The presence of a hydroxyl group and a biphenyl-like structure introduces additional fragmentation possibilities.

Below is a comparison of the expected key fragments for 3-(4-hydroxyphenyl)benzaldehyde with the observed fragments of benzaldehyde and 4-hydroxybenzaldehyde.

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)
3-(4-hydroxyphenyl)benzaldehyde (Predicted)	198	197, 169, 170, 121, 93, 77, 65
Benzaldehyde	106	105, 78, 77, 51[1][2]
4-Hydroxybenzaldehyde	122	121, 93, 65[3][4][5]

## Predicted Fragmentation Pathway of 3-(4-hydroxyphenyl)benzaldehyde

The fragmentation of 3-(4-hydroxyphenyl)benzaldehyde is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation steps, as illustrated in the diagram below. The stability of the resulting fragments, particularly those involving aromatic cations, dictates the relative abundance of the observed peaks.



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Caption: Predicted fragmentation pathway of 3-(4-hydroxyphenyl)benzaldehyde.

## Experimental Protocols

Reproducible mass spectrometry data relies on standardized experimental conditions. The following is a typical protocol for the analysis of aromatic aldehydes using Electron Ionization (EI) Mass Spectrometry.

**Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane, typically at a concentration of 1 mg/mL.

**Instrumentation:** Mass spectra are acquired using a mass spectrometer equipped with an electron ionization source.

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Sample Introduction: Direct insertion probe or gas chromatography (GC) inlet.

**Data Acquisition:** The mass spectrum is scanned over a mass-to-charge ( $m/z$ ) range appropriate for the analyte, typically from  $m/z$  40 to 500. The data system records the relative abundance of each ion.

## Interpretation of Key Fragments

The fragmentation of aromatic aldehydes is a well-understood process.<sup>[6][7]</sup>

- $[M-1]^+$  ( $m/z$  197): Loss of a hydrogen atom from the aldehyde group results in a stable acylium ion. This is a common fragmentation for aldehydes.<sup>[1][2]</sup>
- $[M-29]^+$  ( $m/z$  169): Cleavage of the formyl group ( $-CHO$ ) leads to the formation of a biphenyl-like cation.<sup>[1][2]</sup>
- $[M-28]^+$  ( $m/z$  170): Rearrangement followed by the loss of a neutral carbon monoxide (CO) molecule can also occur.<sup>[1]</sup>

- m/z 121: This fragment corresponds to the  $[C_7H_5O_2]^+$  ion, likely formed by the cleavage of the bond between the two aromatic rings. A similar fragment is observed in the mass spectrum of 4-hydroxybenzaldehyde.[3]
- m/z 93: Subsequent loss of carbon monoxide from the m/z 121 fragment would yield the phenoxy cation  $[C_6H_5O]^+$ .[3]
- m/z 77: This prominent peak in many aromatic compounds corresponds to the phenyl cation  $[C_6H_5]^+$ .[1][2]
- m/z 65: Loss of a neutral acetylene molecule from the m/z 93 fragment can lead to the formation of the  $[C_5H_5]^+$  ion.[5]

By comparing the predicted mass spectrum of 3-(4-hydroxyphenyl)benzaldehyde with the known spectra of similar compounds, researchers can confidently identify and characterize this molecule in complex mixtures. The provided fragmentation pathway and experimental protocol serve as a valuable reference for further investigation in drug development and related scientific fields.

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## References

1.  $C_7H_6O$   $C_6H_5CHO$  mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
3. massbank.eu [massbank.eu]
4. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
5. 4-Hydroxybenzaldehyde |  $C_7H_6O_2$  | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
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